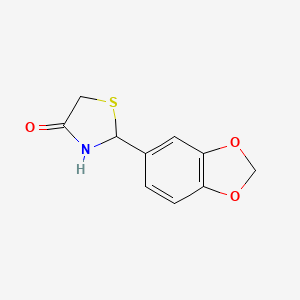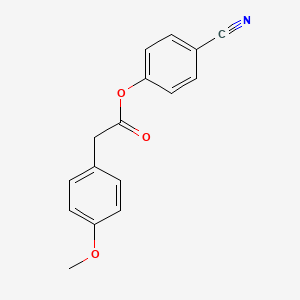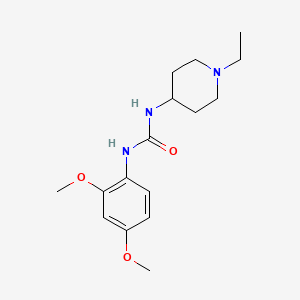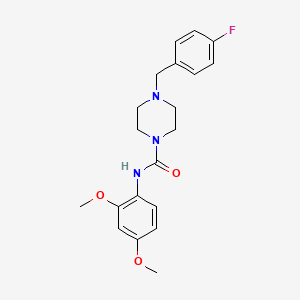
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one, also known as DIBO, is a heterocyclic organic compound with a molecular formula C11H9NO3S. DIBO has been widely studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. Moreover, this compound has been found to reduce oxidative stress by scavenging free radicals and increasing the levels of endogenous antioxidants such as glutathione. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one is its potent anti-inflammatory and antioxidant properties, which make it an ideal candidate for the treatment of various inflammatory diseases. Moreover, this compound has been found to possess anticancer properties, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one. One of the potential directions is the development of new formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the mechanism of action of this compound in various disease models. Moreover, the potential use of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases should be investigated. Finally, the development of new derivatives of this compound with improved pharmacokinetic properties and efficacy is also a potential future direction.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. It possesses potent anti-inflammatory, antioxidant, and anticancer properties, making it an ideal candidate for the treatment of various diseases. However, further research is needed to explore its full potential and develop new formulations and derivatives with improved properties.
Synthesemethoden
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process starting with 2-nitrophenol and 2-chloroacetyl chloride. The reaction involves the formation of a thiazolidinone ring through the reaction of the thiol group of cysteine with the carbonyl group of the acyl chloride. The final product is obtained after the reduction of the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential use as an anti-inflammatory agent, antioxidant, and anticancer agent. It has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess strong antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9-4-15-10(11-9)6-1-2-7-8(3-6)14-5-13-7/h1-3,10H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSRUPUYYGWFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclohexyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408697.png)
![4-{[(3R*,4R*)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1-methylpyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408699.png)
![3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5408723.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5408725.png)
![2-(3-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5408726.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5408730.png)

![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B5408745.png)

![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5408756.png)

![3-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408763.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B5408771.png)
![[(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5408776.png)
